molecular formula C13H20O B1588474 delta-Damascone CAS No. 57378-68-4

delta-Damascone

Cat. No.: B1588474
CAS No.: 57378-68-4
M. Wt: 192.3 g/mol
InChI Key: XEJGJTYRUWUFFD-FNORWQNLSA-N
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Mechanism of Action

Target of Action

Delta-Damascone, a major ingredient of rose fragrance, has been found to exhibit significant antifungal activity . Its primary targets are various species of the Candida genus, which are opportunistic pathogens responsible for a high rate of infections .

Mode of Action

This compound interacts with its targets by suppressing antigen-dependent T cell activation . It inhibits dendritic cell (DC)-related responses, including DC-induced Th1 development and TLR ligand-induced production of inflammatory cytokines in DCs .

Biochemical Pathways

It has been shown that this compound treatment increases the levels of nrf2 protein and hmox1 mrna in dcs . The NRF2 pathway is known to play a crucial role in cellular responses to oxidative stress, suggesting that this compound may exert its effects through this pathway .

Pharmacokinetics

Based on physico-chemical parameters and modelled data, this compound is expected to be readily absorbed via the oral and inhalation route, and less so via the dermal route .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of DC-mediated immunoresponses by activating the NRF2 pathway . This leads to a decrease in the production of inflammatory cytokines in DCs and a reduction in DC-induced Th1 development . When associated with fluconazole, it promotes the potentization of the antifungal effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bathymetric characteristics of the offshore basin determine the nearshore hydrodynamics, wave power, and structure of the turbulent jet, which in turn influences sediment deposition patterns and delta formation . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delta-Damascone can be synthesized through various methods. One common approach involves the anionic cleavage of diallyl alcohol in the presence of a strong base, followed by isomerization of the terminal double bond using an acidic isomerizing agent . Another method includes the addition of 1,3-pentadiene to mesityl oxide, followed by condensation with acetic anhydride in a basic medium and subsequent water elimination .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of strong bases and acidic isomerizing agents is common in these industrial processes .

Chemical Reactions Analysis

Types of Reactions: Delta-Damascone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Delta-Damascone stands out due to its unique combination of a potent rose-like aroma and significant antifungal properties, making it a valuable compound in both the fragrance industry and scientific research.

Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJGJTYRUWUFFD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1C(C=CCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a fruity odour
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name delta-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 10 ml 95% alcohol (in ethanol)
Record name delta-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.920 -0.940
Record name delta-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

41436-42-4, 71048-82-3, 57378-68-4
Record name (2E)-1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41436-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Buten-1-one, 1-((1R,2S)-2,6,6-trimethyl-3-cyclohexen-1-yl)-, (2E)-rel-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .DELTA.-DAMASCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4RIE5P7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name delta-Damascone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a 250 ml flask were added 30 g (0.18 mole) of 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone (94% purity), 12.0 g of butyl acetate, an aliquot according to Table 1 of the catalytic solution as prepared above and a quantity of co-ingredient according to Table 1. The resulting mixture was stirred at 100° C. To said mixture, 4.0 g (0.09 mole) of acetaldehyde, diluted in 10 g of butyl acetate were introduced under the surface of the liquid, over 3 hours. After the completion of the introduction the reaction was cooled to 35° C. To the cooled reaction medium were added 10 g of acetic acid and then 40 ml of water. After stirring a few minutes, the water phase was removed and the organic phase was neutralized by washing it with 25 g of 20% aqueous potassium carbonate.
Name
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one (25 g; 130 mmol; trans:cis 98:2; purity≧99%) stirred under nitrogen at 20° C. was added BF3.(AcOH)2 (0.65 mmol) and [Ru(COD)(methallyl)2] (0.65 mmol) are added consecutively. The resulting solution was heated to 130° C. and stirred over 60 minutes at 130° C. under nitrogen. Then the resulting mixture is cooled to 20° C. and there was obtained a mixture comprising (% by weight of the final mixture, obtained by GC analysis):
Name
trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(AcOH)2
Quantity
0.65 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(COD)(methallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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